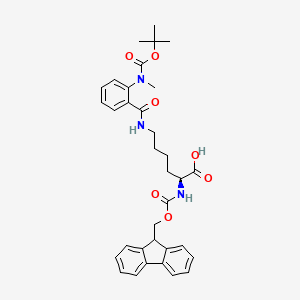

Fmoc-Lys(N-Me-Abz-Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(N-Me-Abz-Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H39N3O7 and its molecular weight is 601.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Fmoc-Lys(N-Me-Abz-Boc)-OH is a derivative of lysine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a N-methylated amine, and a 2-aminobenzoyl (Abz) moiety protected by a Boc (tert-butyloxycarbonyl) group. This compound is primarily utilized in peptide synthesis, particularly for the incorporation of methylated lysine residues into peptides, which are important for studying various biological processes including histone modifications and protein interactions.

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.57 g/mol

- CAS Number : 951695-85-5

Synthesis

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. The Fmoc group allows for easy deprotection under basic conditions, facilitating the sequential addition of amino acids to form peptides. The Boc group is typically removed using trifluoroacetic acid (TFA), which is also used to cleave the peptide from the resin.

Role in Histone Modification

Methylation of lysine residues on histones plays a crucial role in gene regulation and chromatin structure. This compound serves as an intermediate for synthesizing monomethylated histone peptides. These peptides are essential for studying the regulatory roles of methylated lysines in epigenetics and transcriptional control.

Antimicrobial Activity

Recent studies have indicated that derivatives of lysine, including this compound, exhibit antimicrobial properties. The incorporation of N-methyl groups can enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have shown that certain lysine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to activate caspase pathways leading to programmed cell death, which is a vital mechanism in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Histone Methylation | Demonstrated that this compound could be effectively incorporated into histone peptides, influencing gene expression patterns through chromatin remodeling. |

| Study 2: Antimicrobial Efficacy | Reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development. |

| Study 3: Apoptosis Induction | Found that derivatives induced apoptosis in A549 lung cancer cells through mitochondrial dysfunction and caspase activation pathways. |

The biological activity of this compound can be attributed to its structural features:

- N-Methyl Group : Enhances hydrophobic interactions with target proteins or membranes.

- Benzoyl Moiety : May facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

These interactions are crucial for its role in modifying protein functions and influencing cellular processes.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKHWDVZCOIJQI-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.